3-Carbamoyl-N-dodecyl-1-piperidineacetamide
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Overview
Description
3-Carbamoyl-N-dodecyl-1-piperidineacetamide is a chemical compound with the molecular formula C20H39N3O2 and a molecular weight of 353.553 g/mol . It is a piperidine derivative, characterized by the presence of a carbamoyl group and a long dodecyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-N-dodecyl-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
3-Carbamoyl-N-dodecyl-1-piperidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of 3-Carbamoyl-N-dodecyl-1-piperidineacetamide involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or altered cellular signaling pathways. The carbamoyl group may also interact with specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 4-carbamoyl-1-piperidineacetate
- Alpha-phenyl-1-piperidineacetamide
- N-(4-ethoxyphenyl)-2-piperidinoacetamide
- N-(2-(dodecylthio)-ethyl)-1-piperidineacetamide citrate
Uniqueness
3-Carbamoyl-N-dodecyl-1-piperidineacetamide is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic carbamoyl group. This amphiphilic nature makes it particularly useful in studies involving membrane interactions and as a surfactant in industrial applications .
Properties
CAS No. |
94874-82-5 |
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Molecular Formula |
C20H39N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[2-(dodecylamino)-2-oxoethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19(24)17-23-15-12-13-18(16-23)20(21)25/h18H,2-17H2,1H3,(H2,21,25)(H,22,24) |
InChI Key |
GGSFBZYPHYHMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CN1CCCC(C1)C(=O)N |
Origin of Product |
United States |
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